Eldacimibe is derived from the synthesis of ezetimibe analogs. It belongs to the class of compounds known as β-lactams, which are characterized by a four-membered cyclic amide structure. The compound is specifically identified as (S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one . Its classification falls under pharmaceuticals aimed at managing dyslipidemia and cardiovascular diseases.
The synthesis of Eldacimibe involves several complex steps that utilize various chemical reactions:
Eldacimibe features a complex molecular structure characterized by:
Eldacimibe undergoes various chemical reactions that are essential for its synthesis and potential modifications:
Eldacimibe functions primarily as an inhibitor of the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a significant role in intestinal cholesterol absorption.
Eldacimibe exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Approximately 120 °C |
Log P (octanol-water partition coefficient) | 3.5 |
pH Range | Stable between pH 4-7 |
Eldacimibe has significant applications in the pharmaceutical industry:
The development of ACAT inhibitors progressed through distinct generations, marked by increasing understanding of isoform-specific biology and overcoming limitations of earlier compounds:
First-Generation Pan-ACAT Inhibitors (e.g., Avasimibe, Pactimibe): These compounds inhibited both ACAT1 and ACAT2 with similar potency. While preclinical studies showed anti-atherosclerotic potential via reduced hepatic VLDL-cholesteryl ester secretion and attenuated foam cell formation [4], clinical trials yielded disappointing results. Avasimibe failed to reduce atherosclerosis progression in humans and exhibited systemic toxicity, including adrenal insufficiency and gastrointestinal disturbances [4] [8]. Pactimibe similarly showed no benefit and potentially increased cardiovascular risk. The failures were largely attributed to off-target ACAT1 inhibition, leading to accumulation of cytotoxic free cholesterol in macrophages, adrenal cells, and enterocytes, triggering apoptosis, impaired efferocytosis, and tissue damage [4] [7].
The Selectivity Imperative: The adverse outcomes with pan-inhibitors highlighted the divergent physiological roles of ACAT isoforms. ACAT1 inhibition proved detrimental in extrahepatic tissues, while ACAT2 inhibition remained desirable for reducing hepatic production of atherogenic lipoproteins. This recognition spurred the search for ACAT2-selective agents. Key pharmacological goals included: high selectivity for ACAT2 over ACAT1 (>100-fold), oral bioavailability, liver/intestinal targeting, and avoidance of free cholesterol accumulation in macrophages/adrenals.
Eldacimibe: A Selective ACAT2 Inhibitor: Eldacimibe emerged as a potent and highly selective ACAT2 inhibitor. Preclinical characterization demonstrated:
Table 1: Evolution of ACAT Inhibitors Highlighting Eldacimibe's Position
Generation | Examples | Selectivity (ACAT2 vs. ACAT1) | Primary Mechanism | Key Limitations | Advantages of Eldacimibe |
---|---|---|---|---|---|
First-Generation | Avasimibe, Pactimibe | Low (Pan-ACAT) | Inhibits CE formation in liver/intestine & macrophages | Systemic toxicity (adrenal, GI); ↑ macrophage FC/apoptosis; Failed clinical trials | High ACAT2 selectivity minimizes ACAT1-related toxicity |
Second-Generation | Eldacimibe | High (ACAT2 >> ACAT1) | Selectively inhibits hepatic/intestinal CE secretion into VLDL/chylomicrons | Potential for reduced efficacy vs. potent statins? (Combination likely needed) | Reduces plasma LDL-C; Targets hepatic apoB lipoprotein production; Avoids macrophage FC accumulation |
Future | (e.g., K-604 derivatives) | Very High / Tissue-targeted | Refined targeting; Potential combination therapies | Under investigation | -- |
The distinct biological roles and inhibitor sensitivity profiles of ACAT1 and ACAT2 arise from fundamental differences in their structure, regulation, and cellular expression:
Table 2: Key Characteristics of ACAT Isoforms and Implications for Selective Inhibition
Feature | ACAT1 (SOAT1) | ACAT2 (SOAT2) | Implication for Eldacimibe (ACAT2 Selective) |
---|---|---|---|
Primary Tissue Expression | Ubiquitous (High: Macrophages, Adrenals, Kidney) | Restricted: Hepatocytes, Enterocytes | Targets liver/intestine; Spares macrophages/adrenals |
Subcellular Localization | Endoplasmic Reticulum, Cytoplasmic Lipid Droplets | Endoplasmic Reticulum, Golgi Apparatus | Inhibits key site of lipoprotein CE loading |
Primary Physiological Role | Cellular FC Homeostasis; Foam Cell CE Storage | CE synthesis for VLDL/Chylomicron assembly/secretion | Directly reduces atherogenic lipoprotein production |
Consequence of Inhibition | ↑ Cytotoxic FC → ER Stress, Apoptosis (esp. macrophages); Adrenal Toxicity | ↓ Secretion of CE-rich VLDL/Chylomicrons → ↓ Plasma LDL-C | Avoids plaque necrosis & systemic toxicity |
Effect on Immune Cells | Inhibition Boosts CD8+ T cell function (↑ TCR, ↑ metabolism) | Not Expressed | Sparing ACAT1 preserves/potentiates anti-pathogen T cells |
Therapeutic Goal | Avoid Inhibition | Inhibit Selectively | Eldacimibe achieves selective ACAT2 blockade |
The rationale for ACAT2 inhibition extends beyond reducing plasma LDL-C:
Non-Alcoholic Fatty Liver Disease (NAFLD)/Steatohepatitis (NASH):Hepatic ACAT2 activity contributes to hepatic cholesterol ester accumulation, a key feature of NAFLD/NASH progression. By inhibiting ACAT2, Eldacimibe reduces the esterification and storage of cholesterol in hepatocytes, potentially mitigating cholesterol-induced lipotoxicity and inflammation. Studies with other ACAT modulators or in models of altered lipid metabolism (e.g., intermittent fasting reducing liver CE) support the concept that reducing hepatic cholesterol esterification can improve steatosis and metabolic parameters [3] [5]. ACAT2 inhibition may work synergistically with other approaches targeting lipid metabolism reprogramming in the liver, such as FXR agonists or PPAR modulators [5].
Cancer and Viral Hepatitis (Hepatocellular Carcinoma - HCC):ACAT inhibition presents a unique "dual-checkpoint" opportunity in virally induced cancers like HBV-related HCC:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7